An In-depth Technical Guide to 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore.[1][2] Molecules incorporating this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on a specific derivative, 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole, providing a comprehensive overview of its chemical structure, synthesis, and physicochemical properties. Understanding these fundamental characteristics is paramount for its potential development as a therapeutic agent.
Chemical Structure and Properties
2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole with the molecular formula C₁₆H₁₃ClN₂OS.[4] Its structure features a central 1,3,4-oxadiazole ring, which is substituted at the 2- and 5-positions with a (4-chlorobenzyl)thio group and a meta-tolyl group, respectively.
The IUPAC name for this compound is 2-[(4-chlorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,3,4-oxadiazole.[4]
Structural Elucidation Workflow
Caption: A typical workflow for the synthesis and structural confirmation of the title compound.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole.[4] It is important to note that these are computationally derived values and experimental verification is recommended.
| Property | Value | Source |
| Molecular Weight | 316.8 g/mol | PubChem[4] |
| XLogP3 | 4.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Exact Mass | 316.0437119 Da | PubChem[4] |
| Polar Surface Area | 64.2 Ų | PubChem[4] |
The lipophilicity, as indicated by the XLogP3 value, suggests that the compound has low aqueous solubility, a common characteristic for aryl-substituted 1,3,4-oxadiazoles.[3] This property is a critical consideration in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
Synthesis and Mechanism
The synthesis of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole typically proceeds through a two-step sequence. This method is a well-established route for the preparation of 2-alkylthio-5-aryl-1,3,4-oxadiazoles.[1][5][6]
Step 1: Synthesis of 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol
The initial step involves the cyclization of an acid hydrazide, in this case, m-toluic hydrazide, with carbon disulfide in a basic medium. The reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like potassium hydroxide. The base facilitates the reaction between the hydrazide and carbon disulfide, leading to the formation of a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization upon heating to yield the 1,3,4-oxadiazole-2-thiol. Subsequent acidification of the reaction mixture precipitates the desired product.[1]
Step 2: S-Alkylation
The second step is the S-alkylation of the synthesized 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol with an appropriate alkylating agent, which in this case is 4-chlorobenzyl chloride. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The thiolate then displaces the chloride from 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form the final thioether product.
Synthetic Pathway
Caption: General synthetic route for 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole.
Experimental Protocols
The following is a representative, detailed experimental protocol for the synthesis of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole, based on established methods for similar compounds.[6][7]
Materials and Equipment
-
m-Toluic hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
4-Chlorobenzyl chloride
-
Dimethylformamide (DMF)
-
Anhydrous potassium carbonate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
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Melting point apparatus
Protocol for Step 1: Synthesis of 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol
-
In a 250 mL round-bottom flask, dissolve m-toluic hydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add carbon disulfide (0.02 mol) dropwise with constant stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol.
Protocol for Step 2: Synthesis of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole
-
In a 100 mL round-bottom flask, dissolve 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol (0.005 mol) in DMF (20 mL).
-
Add anhydrous potassium carbonate (0.0075 mol) to the solution and stir for 15 minutes at room temperature.
-
Add 4-chlorobenzyl chloride (0.005 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) or by recrystallization from a suitable solvent to afford the pure title compound.
Spectroscopic Characterization
The structure of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole can be unequivocally confirmed through a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl and 4-chlorobenzyl groups, a singlet for the benzylic methylene protons, and a singlet for the methyl protons of the tolyl group. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The benzylic -CH₂-S- protons are expected to appear as a sharp singlet around δ 4.4-4.6 ppm.[5] The methyl protons of the tolyl group should appear as a singlet around δ 2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the carbons of the 1,3,4-oxadiazole ring, typically in the range of δ 160-165 ppm.[5] The benzylic carbon (-CH₂-S-) is expected around δ 35-40 ppm. The various aromatic carbons will resonate in the region of δ 120-140 ppm, and the methyl carbon of the tolyl group will appear at approximately δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
C=N stretching of the oxadiazole ring around 1600-1615 cm⁻¹.[5]
-
C-O-C stretching of the oxadiazole ring around 1080-1100 cm⁻¹.[5]
-
Aromatic C-H stretching above 3000 cm⁻¹.
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Aliphatic C-H stretching of the methylene and methyl groups just below 3000 cm⁻¹.
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C-S stretching, which may be weak and appear in the fingerprint region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 316.8 g/mol , along with an (M+2)⁺ peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[4][6]
Relevance and Potential Applications
While specific biological studies on 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole are not extensively reported in the available literature, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles is a subject of intense research in drug discovery. These compounds have demonstrated a wide array of pharmacological activities, including:
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit potent activity against various strains of bacteria and fungi.[2] The presence of a halogenated phenyl ring, such as the 4-chlorobenzyl group in the title compound, has been associated with enhanced antimicrobial effects in some series of heterocyclic compounds.
-
Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory properties, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin in animal models.[3]
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[8]
The structural features of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole make it an interesting candidate for further investigation in these and other therapeutic areas. The combination of the 1,3,4-oxadiazole core, the lipophilic tolyl group, and the reactive chlorobenzylthio moiety provides a framework for potential interactions with various biological targets.
Future Directions
To fully elucidate the potential of 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole, further research is warranted in the following areas:
-
Experimental Verification of Physicochemical Properties: Determination of properties such as melting point, solubility in various solvents, and pKa through experimental methods.
-
Biological Screening: Comprehensive in vitro and in vivo evaluation of its antimicrobial, anti-inflammatory, anticancer, and other potential biological activities.
-
Computational Studies: In silico studies, such as molecular docking and ADMET prediction, could provide insights into its potential biological targets and pharmacokinetic profile.
-
Structural Biology: X-ray crystallographic studies would provide definitive information on its three-dimensional structure and intermolecular interactions.
Conclusion
2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its structure can be readily confirmed by standard spectroscopic methods. While specific biological data for this compound is limited, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests that it holds promise as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical and physical properties, which is essential for guiding future research and unlocking its full potential.
References
Sources
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- 3. mdpi.com [mdpi.com]
- 4. 2-((4-Chlorobenzyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole | C16H13ClN2OS | CID 856036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. applications.emro.who.int [applications.emro.who.int]
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